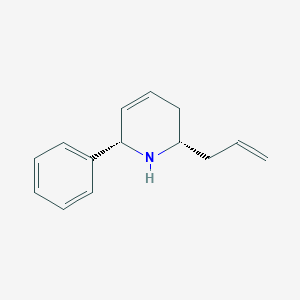

![molecular formula C20H19N3O4 B2886045 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851096-15-6](/img/structure/B2886045.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

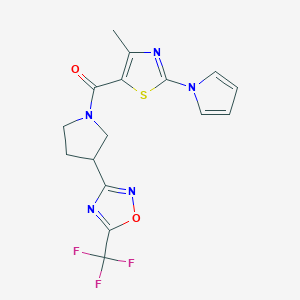

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a redox-active quinone that is capable of generating reactive oxygen species (ROS) and inducing oxidative stress in cells.

Aplicaciones Científicas De Investigación

Psycho- and Neurotropic Profiling

One study conducted psycho- and neurotropic evaluations of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo. The research identified substances with sedative, anti-amnesic, anti-anxiety actions, and considerable antihypoxic effects, indicating potential for further in-depth studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthetic Chemistry Enhancements

Another contribution to the field is the development of a one-pot synthesis method for 3-nitroquinolin-2(1H)-ones via an eco-friendly H2O/AcOH system. This method represents an improvement to the classical Friedlander reaction, showcasing the compound's relevance in the synthesis of quinolin derivatives (Chen, Ren, Xu, Shao, & Li, 2017).

Material Science Applications

The synthesis and characterization of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives demonstrated the compounds' utility in ethylene oligomerization, with the study revealing insights into steric and electronic influences of substituents (Sun, Wang, Wedeking, Zhang, Zhang, Cai, & Li, 2007).

Pharmaceutical Research

Research on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlighted the potential of these compounds in inhibiting growth in various cancer cell lines. This study underscores the significance of quinolin derivatives in developing new therapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Analytical Chemistry Developments

The development of a quinoline-based compound for explosive 2,4,6-trinitrophenol sensing is another innovative application. This compound demonstrated high selectivity and sensitivity, highlighting the broader utility of quinoline derivatives in environmental and safety-related analytical applications (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).

Propiedades

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-12-8-16-10-15(20(25)22-18(16)9-13(12)2)6-7-21-19(24)14-4-3-5-17(11-14)23(26)27/h3-5,8-11H,6-7H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCARQRQTJZMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2885966.png)

![1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2885968.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)

![5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2885975.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)

![2,2-Difluorospiro[2.3]hexan-5-ol](/img/structure/B2885981.png)

![N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2885982.png)

![2-chloro-11H-indolo[3,2-c]quinolin-6-ol](/img/structure/B2885983.png)